molecular formula C25H19ClN4OS2 B11127455 4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B11127455
M. Wt: 491.0 g/mol
InChI Key: IYEHDZBBKUZUMH-NBVRZTHBSA-N
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Description

4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted benzamide, a cyano group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Coupling reactions: The final product is obtained by coupling the thiazole derivative with 4-chlorobenzamide under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the areas of cancer and infectious diseases.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-{(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.

    Thiazole derivatives: Compounds with a thiazole ring often exhibit similar electronic properties and reactivity.

    Cyano-substituted compounds: These compounds share the cyano group, which is important for their reactivity and biological activity.

Properties

Molecular Formula

C25H19ClN4OS2

Molecular Weight

491.0 g/mol

IUPAC Name

4-chloro-N-[2-[(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C25H19ClN4OS2/c1-30(2)20-11-5-16(6-12-20)14-18(15-27)24-28-22(21-4-3-13-32-21)25(33-24)29-23(31)17-7-9-19(26)10-8-17/h3-14H,1-2H3,(H,29,31)/b18-14+

InChI Key

IYEHDZBBKUZUMH-NBVRZTHBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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